molecular formula C11H15NO B1384775 3-(3-Ethylphenoxy)azetidine CAS No. 1177338-79-2

3-(3-Ethylphenoxy)azetidine

Cat. No. B1384775
M. Wt: 177.24 g/mol
InChI Key: XVCVJCHQPWGDCY-UHFFFAOYSA-N
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Description

“3-(3-Ethylphenoxy)azetidine” is a chemical compound with the CAS Number: 1177338-79-2 . Its IUPAC name is 3-(3-ethylphenoxy)azetidine and its InChI Code is 1S/C11H15NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 .


Synthesis Analysis

Azetidines are synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . A specific synthesis method for “3-(3-Ethylphenoxy)azetidine” is not found in the search results.


Molecular Structure Analysis

The molecular weight of “3-(3-Ethylphenoxy)azetidine” is 177.25 . The structure is based on an azetidine core, a four-membered ring containing a nitrogen atom, with a 3-ethylphenoxy substituent.

Scientific Research Applications

Synthesis of Functionalized Azetidines

3-(3-Ethylphenoxy)azetidine, as a derivative of 3-ethylazetidine, is potentially useful in the synthesis of functionalized azetidines. 3-Ethylazetidines have demonstrated utility in the synthesis of a diverse range of functionalized azetidines, such as alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, and amino derivatives. These compounds have further served as precursors for the synthesis of 3-ethylideneazetidines, leading to the production of novel functionalized azetidines and spirocyclic azetidine building blocks, indicating the broad synthetic utility of this class of compounds in medicinal chemistry and drug discovery (Stankovic et al., 2013).

Synthesis of 3,3-Diarylazetidines

The synthesis of 3,3-diarylazetidines from N-Cbz azetidinols demonstrates the value of azetidine motifs in accessing underexplored chemical spaces for drug discovery. The preparation of these compounds involves a calcium(II)-catalyzed Friedel-Crafts alkylation, illustrating the versatility of azetidine derivatives in medicinal chemistry (Denis et al., 2018).

Synthesis of Tubulin-Targeting Antitumor Agents

Research into the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative properties. These compounds, which demonstrate inhibitory activity against the polymerization of tubulin and induce G2/M arrest and apoptosis in cancer cells, highlight the potential of 3-ethylphenoxyazetidine derivatives in the development of new cancer therapies (Greene et al., 2016).

Synthesis of Azetidine Iminosugars

Azetidine derivatives, including azetidine iminosugars, have been synthesized from glucose and shown to exhibit glycosidase inhibitory activity. This indicates the relevance of azetidine derivatives in the design of enzyme inhibitors with potential therapeutic applications (Lawande et al., 2015).

properties

IUPAC Name

3-(3-ethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCVJCHQPWGDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethylphenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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